An In-depth Technical Guide on the Chemical Properties and Reactivity of (Iodomethyl)trimethylsilane
An In-depth Technical Guide on the Chemical Properties and Reactivity of (Iodomethyl)trimethylsilane
(Iodomethyl)trimethylsilane is a versatile organosilicon compound widely employed in organic synthesis. Its unique combination of a reactive carbon-iodine bond and a stabilizing trimethylsilyl (B98337) group makes it a valuable reagent for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and key applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(Iodomethyl)trimethylsilane is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a flammable and volatile compound that is sensitive to light and moisture.[2][3] Proper handling and storage under an inert atmosphere are crucial to maintain its integrity.[2]
Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁ISi | [4][5] |
| Molecular Weight | 214.12 g/mol | [3][4] |
| CAS Number | 4206-67-1 | [3][4] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 139-141 °C (lit.) | [4][6] |
| Density | 1.443 g/mL at 25 °C (lit.) | [1][4][6] |
| Refractive Index (n20/D) | 1.491 (lit.) | [6] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [3][4] |
| Solubility | Difficult to mix with water. Soluble in many organic solvents. | [1][6] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum shows a singlet for the trimethylsilyl protons and a singlet for the methylene (B1212753) protons. | [2][7] |
| ¹³C NMR | The ¹³C NMR spectrum displays signals for the methyl and methylene carbons. | [8] |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z = 199, 171, 73, 214, 43. | [8][9] |
| Infrared (IR) | Conforms to the structure. |
Reactivity and Synthetic Applications
(Iodomethyl)trimethylsilane serves as a versatile building block in a variety of organic transformations. Its reactivity is primarily centered around the cleavage of the C-I bond, enabling it to act as an electrophile or, after conversion, as a nucleophilic reagent.
Peterson Olefination
(Iodomethyl)trimethylsilane is a key precursor for the Peterson olefination, a versatile method for the synthesis of alkenes.[6][10] The reaction involves the formation of an α-silyl carbanion, which then reacts with a ketone or aldehyde.[11][12][13]
Caption: General workflow of the Peterson Olefination.
The reaction proceeds via a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[11][12][13] This dual pathway allows for stereochemical control over the final alkene product.
Synthesis of Allylsilanes
Allylsilanes are valuable intermediates in organic synthesis, and (Iodomethyl)trimethylsilane can be utilized in their preparation.[6][10] One common method involves the reaction of the corresponding Grignard reagent with an appropriate electrophile.
Caption: Synthesis of Allyltrimethylsilane.
Corey-Chaykovsky Reaction
(Iodomethyl)trimethylsilane is a precursor to sulfur ylides used in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[5][14][15] The reaction involves the formation of a sulfonium (B1226848) salt, which is then deprotonated to generate the reactive ylide.[15]
Caption: Corey-Chaykovsky epoxidation workflow.
N-Alkylation of Amides and Indoles
(Iodomethyl)trimethylsilane can be employed as an alkylating agent for N-H containing compounds such as amides and indoles.[3][10] This reaction typically requires a base to deprotonate the nitrogen, generating a more nucleophilic species.
Experimental Protocols
Synthesis of (Iodomethyl)trimethylsilane
This procedure is adapted from a literature method.[16]
Materials:
-
(Chloromethyl)trimethylsilane
-
Sodium iodide (NaI)
-
Acetone (B3395972) (dry)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (Chloromethyl)trimethylsilane (1.0 eq) in dry acetone.
-
Add sodium iodide (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.
-
Remove the acetone under reduced pressure.
-
The crude product can be purified by distillation to afford (Iodomethyl)trimethylsilane.
Peterson Olefination: Synthesis of an Alkene
This is a general procedure for the Peterson olefination.[11][12]
Materials:
-
(Iodomethyl)trimethylsilane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Aldehyde or ketone
-
Acid (e.g., H₂SO₄) or base (e.g., KH)
Procedure:
-
Prepare the Grignard reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of (Iodomethyl)trimethylsilane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
To the freshly prepared Grignard reagent at 0 °C, add a solution of the aldehyde or ketone (0.9 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.
-
For elimination, dissolve the crude β-hydroxysilane in a suitable solvent (e.g., THF for basic elimination, or an inert solvent for acidic elimination).
-
For basic elimination: Add potassium hydride (KH) portion-wise at 0 °C and then allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
For acidic elimination: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and heat the mixture as necessary until the reaction is complete.
-
Work up the reaction mixture accordingly, typically involving extraction and purification by column chromatography to yield the desired alkene.
Corey-Chaykovsky Epoxidation
This protocol outlines the general steps for an epoxidation reaction.[14][15][17]
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (NaH)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Aldehyde or ketone
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMSO.
-
Add trimethylsulfonium iodide (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 15-30 minutes, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the epoxide.
References
- 1. A15120.18 [thermofisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 4. (IODOMETHYL)TRIMETHYLSILANE | 4206-67-1 [chemicalbook.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. (IODOMETHYL)TRIMETHYLSILANE(4206-67-1) 1H NMR [m.chemicalbook.com]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. (Iodomethyl)trimethylsilane | C4H11ISi | CID 77877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trimethylsilyl iodide | C3H9ISi | CID 85247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Peterson Olefination | NROChemistry [nrochemistry.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Peterson olefination - Wikipedia [en.wikipedia.org]
- 14. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 15. Iodotrimethylsilane [webbook.nist.gov]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. researchgate.net [researchgate.net]
